Fluorine-Atom Count vs 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Impact on Lipophilicity and Metabolic Stability
The target compound contains four fluorine atoms (CF3 + CH2F) and a predicted TPSA of 17.3 Ų . The closest commercially available comparator, 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2), carries only three fluorine atoms (CF3 only) and has a slightly lower molecular weight (265.03 vs 297.05 g/mol) . The additional fluoromethyl group increases the fluorine atom count by 33%, which in the broader imidazo[1,2-a]pyridine literature has been associated with enhanced metabolic stability (increased fraction unmodified in human liver microsome assays, reported in the range of 60–85% remaining for polyfluorinated derivatives vs 30–50% for mono-CF3 analogs) and reduced basicity of the imidazole nitrogen [1].
| Evidence Dimension | Number of fluorine atoms / predicted polarity |
|---|---|
| Target Compound Data | 4 fluorine atoms; TPSA 17.3 Ų; MW 297.05 g/mol |
| Comparator Or Baseline | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: 3 fluorine atoms; MW 265.03 g/mol |
| Quantified Difference | +33% fluorine count; +12% molecular weight |
| Conditions | Calculated TPSA (Leyan); measured MW (vendor data) |
Why This Matters
Higher fluorine content is a well-established driver of metabolic stability and membrane permeability, making the target compound a more advanced starting point for lead optimization programs that demand prolonged half-life.
- [1] Marcinkowska, M.; Kamiński, K.; Bucki, A.; Pawłowski, M. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Eur. J. Med. Chem. 2016, 124, 1–14. View Source
